molecular formula C17H19NO B503737 N-[3-(benzyloxy)benzyl]cyclopropanamine

N-[3-(benzyloxy)benzyl]cyclopropanamine

Cat. No.: B503737
M. Wt: 253.34g/mol
InChI Key: XXDJZWZZAFQXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(Benzyloxy)benzyl]cyclopropanamine is a substituted benzylamine derivative featuring a cyclopropanamine moiety attached to a benzyl group substituted with a benzyloxy group at the 3-position. Its molecular formula is C₁₈H₂₁NO, with a molecular weight of 267.37 g/mol. The compound is structurally characterized by a cyclopropane ring fused to an amine group, which confers unique steric and electronic properties.

Synthesis: The compound can be synthesized via imine hydrogenation, as described in a patent by Bayer CropScience AG. Starting from an N-[(aryl)methylene]cyclopropanamine precursor, catalytic hydrogenation yields the target compound with high selectivity . Alternative routes may involve nucleophilic substitution or reductive amination, though these are less documented in the provided evidence.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34g/mol

IUPAC Name

N-[(3-phenylmethoxyphenyl)methyl]cyclopropanamine

InChI

InChI=1S/C17H19NO/c1-2-5-14(6-3-1)13-19-17-8-4-7-15(11-17)12-18-16-9-10-16/h1-8,11,16,18H,9-10,12-13H2

InChI Key

XXDJZWZZAFQXAA-UHFFFAOYSA-N

SMILES

C1CC1NCC2=CC(=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

C1CC1NCC2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Halogenated Derivatives (e.g., bromo, chloro): These compounds exhibit enhanced reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the presence of halogens . The 3-chloro derivative () shows higher electrophilicity compared to the 4-bromo analogue ().
  • Electron-Donating Groups (e.g., methoxy, benzyloxy): The 4-methoxy and 3-benzyloxy derivatives demonstrate increased lipophilicity, which may improve membrane permeability in agrochemical or pharmaceutical applications .
  • Heteroaromatic Substitutions: The quinoline-4-ylmethyl derivative () achieves 91% purity via automated synthesis, suggesting optimized reaction conditions for heterocyclic systems.

Key Insights :

  • Imine Hydrogenation () is favored for scalability and selectivity, avoiding side reactions common in traditional amination.
  • Automated Synthesis () achieves high purity (>90%) for complex heteroaromatic derivatives, highlighting advancements in precision chemistry.

Physicochemical and Pharmacological Data

While direct pharmacological data for this compound is sparse in the evidence, comparisons with analogues suggest trends:

  • Stability : Cyclopropanamine derivatives are generally stable under acidic conditions due to the rigid cyclopropane ring, but electron-withdrawing groups (e.g., halogens) may reduce amine basicity .

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